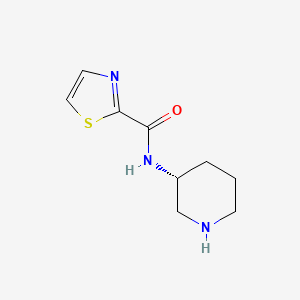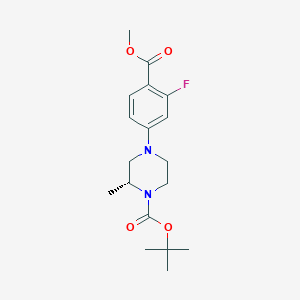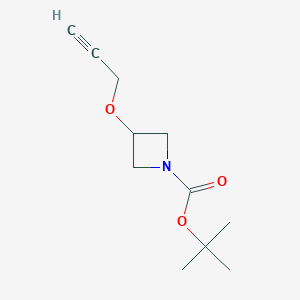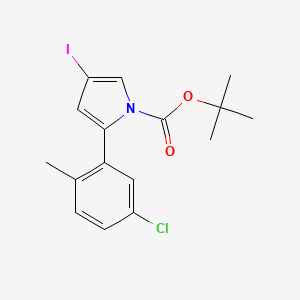![molecular formula C12H12O B1409112 [1-(4-Ethynylphenyl)cyclopropyl]methanol CAS No. 1678527-86-0](/img/structure/B1409112.png)
[1-(4-Ethynylphenyl)cyclopropyl]methanol
Descripción general
Descripción
1-(4-Ethynylphenyl)cyclopropylmethanol (EPCE) is a cyclopropylmethanol derivative of 4-ethynylphenol. It is a relatively new compound that is currently being studied for its potential applications in scientific research. EPCE has a wide range of potential uses, including as a catalyst in organic synthesis, as a reagent for the formation of cyclopropylmethyl esters and as a possible therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Antitubercular Activities
- Compounds synthesized from cyclopropyl methanols, including derivatives of "[1-(4-Ethynylphenyl)cyclopropyl]methanol," demonstrate significant antitubercular activity. In particular, specific compounds have shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Mycobacterium tuberculosis (Bisht et al., 2010).
Organic Chemistry Applications
- Cyclopropyl methanols have been used in Brønsted acid-catalyzed reactions to efficiently produce 3-halohydrofurans. This method is applicable to cyclopropyl methanols with various functional groups and demonstrates versatility in organic synthesis (Mothe et al., 2011).
- An improved synthesis method for (4-ethenylphenyl)diphenyl methanol has been reported, highlighting its application in preparing trityl functionalized polystyrene resin. This demonstrates the utility of such compounds in material science and solid-phase organic synthesis (Manzotti et al., 2000).
Biochemical Studies
- Cyclopropyl methanols, including the ethynylphenyl variant, are studied for their reactions under specific conditions, providing insights into reaction mechanisms and potential biochemical applications. For example, studies on the reaction behavior of cyclopropylmethyl cations derived from phenylselenocyclopropylmethanols offer understanding of reaction pathways and mechanisms (Honda et al., 2009).
Methanol as a Solvent in Biological Studies
- Research indicates that methanol can significantly impact lipid dynamics in biological membranes, which is relevant when studying transmembrane proteins and peptides in biological and synthetic membranes. This could influence the use of methanol, including derivatives like "[1-(4-Ethynylphenyl)cyclopropyl]methanol," in such studies (Nguyen et al., 2019).
Propiedades
IUPAC Name |
[1-(4-ethynylphenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-10-3-5-11(6-4-10)12(9-13)7-8-12/h1,3-6,13H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVKPCBOJBJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)
![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)







![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)



![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)